5-(3,4-dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of a disulfide, while substitution reactions can yield a variety of substituted triazole derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 5-(3,4-Dimethoxyphenyl)-4-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(3,4-Dimethoxyphenyl)-4-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the dimethoxyphenyl and pyridinyl groups provides a distinct electronic environment that can enhance its interaction with various targets.
Properties
Molecular Formula |
C15H14N4O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O2S/c1-20-12-6-5-10(8-13(12)21-2)14-17-18-15(22)19(14)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,18,22) |
InChI Key |
NNIOBOZZIRMOPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.